Product packaging for Solvent Red 149(Cat. No.:CAS No. 21295-57-8)

Solvent Red 149

Cat. No.: B1293832
CAS No.: 21295-57-8
M. Wt: 358.4 g/mol
InChI Key: JZGUXCXDBKBCDN-UHFFFAOYSA-N
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Description

Solvent Red 149 (CAS 21295-57-8), also known as Transparent Red HFG, is a high-performance pyrimidine anthrone-based solvent dye that produces a bright, bluish-red shade with fluorescent properties . This compound is engineered for exceptional thermal stability, with a melting point of 260°C and heat resistance in polymer applications exceeding 280°C, making it an ideal subject for material science research involving high-temperature processing . It exhibits excellent light fastness (Level 7) and good migration resistance (Level 4-5), which are critical properties for investigating polymer durability and colorant performance . Its primary research value lies in its broad compatibility with a wide range of engineering plastics and resins. Studies are facilitated in coloring polymers such as Polystyrene (PS), Acrylonitrile Butadiene Styrene (ABS), Polycarbonate (PC), Polyester (PET, PBT), Poly(Methyl Methacrylate) (PMMA), and polyamide fibers . The manufacturing process, as detailed in patent literature, involves the condensation reaction of 6-Bromo-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione with cyclohexanamine . Supplied as a bluish-red powder with a molecular formula of C₂₃H₂₂N₂O₂ and a molecular weight of 358.43, it is insoluble in water but shows solubility in organic solvents like xylene . This product is For Research Use Only. It is strictly intended for laboratory investigation and is not certified for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H22N2O2 B1293832 Solvent Red 149 CAS No. 21295-57-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-(cyclohexylamino)-14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-25-19-12-11-18(24-14-7-3-2-4-8-14)22-21(19)17(13-20(25)26)15-9-5-6-10-16(15)23(22)27/h5-6,9-14,24H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGUXCXDBKBCDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C3C(=CC1=O)C4=CC=CC=C4C(=O)C3=C(C=C2)NC5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175560
Record name 6-(Cyclohexylamino)-3-methyl-3H-dibenz(f,ij)isoquinoline-2,7-dione
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Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21295-57-8, 71902-18-6
Record name 6-(Cyclohexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione
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Record name 6-(Cyclohexylamino)-3-methyl-3H-dibenz(f,ij)isoquinoline-2,7-dione
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Record name 6-(Cyclohexylamino)-3-methyl-3H-dibenz(f,ij)isoquinoline-2,7-dione
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Record name 6-(cyclohexylamino)-3-methyl-3H-dibenz[f,ij]isoquinoline-2,7-dione
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Record name 3H-Naphtho[1,2,3-de]quinoline-2,7-dione, 6-(cyclohexylamino)-3-methyl
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Synthetic Methodologies and Process Optimization

Advanced Synthetic Pathways for Solvent Red 149

The synthesis of this compound traditionally involves the condensation of perylene-3,4,9,10-tetracarboxylic dianhydride with 3,5-dimethylaniline. chemicalbook.comgoogle.com This core reaction is often carried out at elevated temperatures and can be influenced by various catalysts and solvent systems. google.com

Multi-step Reaction Sequences: Substitution, Bromination, Acylation, Ring-Closure, and Condensation Approaches

The primary synthetic route for this compound is a one-pot condensation reaction. chemicalbook.comgoogle.com However, the broader family of perylene (B46583) pigments can be synthesized through various multi-step sequences involving several key chemical transformations:

Substitution: This can involve the introduction of different functional groups onto the perylene core or the aniline (B41778) derivative to modify the final properties of the dye.

Bromination: While not a direct step in the synthesis of this compound, bromination is a common reaction in the functionalization of aromatic compounds and can be used to create precursors for other perylene derivatives.

Acylation: This type of reaction is fundamental to the formation of the imide rings in the final product.

Ring-Closure: The formation of the stable, planar perylene diimide structure is a critical ring-closure step that occurs during the condensation reaction.

Condensation: The key reaction is the condensation of the anhydride (B1165640) with the primary amine. A typical procedure involves reacting perylene-3,4,9,10-tetracarboxylic dianhydride with 3,5-dimethylaniline. chemicalbook.comgoogle.com The reaction is generally conducted at temperatures ranging from 120 to 200 °C under pressure. chemicalbook.comgoogle.com

A specific example of the synthesis involves dissolving perylene anhydride in a potassium hydroxide (B78521) solution, followed by the addition of 3,5-dimethylaniline. chemicalbook.com The pH is adjusted to neutral with acetic acid, and the mixture is heated in an autoclave at 180-200°C for approximately 10 hours. chemicalbook.com The crude product is then isolated by filtration and washing. chemicalbook.com

Investigation of Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics is crucial for optimizing the synthesis of this compound. While specific kinetic and thermodynamic data for the synthesis of this compound is not extensively published in readily available literature, general principles can be applied.

Reaction Kinetics: The rate of the condensation reaction is influenced by factors such as temperature, pressure, catalyst concentration, and the nature of the solvent. google.commdpi.com Higher temperatures generally lead to faster reaction rates, but can also promote the formation of by-products. rsc.org The use of a catalyst is essential for achieving a reasonable reaction time. google.com Kinetic studies would involve monitoring the concentration of reactants and products over time under various conditions to determine the rate law and activation energy for the reaction. researchgate.netrsc.orgajol.info

Thermodynamics: The condensation reaction is typically an exothermic process, driven by the formation of stable imide bonds. Thermodynamic analysis helps in understanding the equilibrium position of the reaction and predicting the theoretical maximum yield. ajol.inforsc.org The spontaneity of the reaction can be assessed by calculating the Gibbs free energy change (ΔG), which is influenced by enthalpy (ΔH) and entropy (ΔS) changes. ajol.info

Green Chemistry Principles in this compound Synthesis

The chemical industry is increasingly adopting green chemistry principles to develop more sustainable and environmentally friendly processes. royalsocietypublishing.orgbio-conferences.org This includes the synthesis of dyes like this compound.

Catalyst Development for Enhanced Reaction Efficiency

The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed under milder conditions with higher selectivity, reducing energy consumption and waste. bio-conferences.orgresearchgate.net

In the synthesis of this compound, secondary or tertiary amines are used as catalysts. google.com Research in this area focuses on developing more efficient and recyclable catalysts.

The goal is to find catalysts that can promote the reaction at lower temperatures and pressures, thereby reducing the energy input required. acs.orgrsc.org

Heterogeneous catalysts are particularly desirable as they can be easily separated from the reaction mixture and reused, minimizing waste.

Solvent Selection for Sustainable Synthetic Processes

Solvents constitute a significant portion of the waste generated in chemical processes. royalsocietypublishing.org Green chemistry encourages the use of safer, more sustainable solvents or, ideally, solvent-free conditions. whiterose.ac.uk

Traditionally, the synthesis of perylene pigments has utilized high-boiling organic solvents like quinoline (B57606) or trichlorobenzene. google.com These solvents are often toxic and difficult to dispose of.

A significant advancement has been the development of a process that uses an aqueous reaction medium. google.comgoogle.com This approach dramatically reduces the environmental impact of the synthesis.

Other green solvent alternatives include ionic liquids and supercritical fluids, which offer advantages such as low volatility and recyclability. mdpi.com The selection of a solvent is guided by its environmental, health, and safety profile. ubc.cacore.ac.uk

Minimization of By-product Formation and Waste Generation

A key principle of green chemistry is to design synthetic routes that maximize the incorporation of all materials used in the process into the final product (atom economy), thus minimizing by-product formation. royalsocietypublishing.orgresearchgate.net

The primary by-product in the synthesis of this compound is water. However, side reactions can lead to the formation of other impurities.

Process optimization, including precise control of reaction temperature, pressure, and stoichiometry, can help to minimize the formation of unwanted by-products. chemicalbook.com

The reuse of the mother liquor, which contains the catalyst and unreacted starting materials, is another strategy to reduce waste. google.comgoogle.com Laser synthesis in organic solvents is an area of research that can lead to the formation of various by-products, including gases and liquid hydrocarbons, which need to be managed. beilstein-journals.orgnih.gov

Synthesis of Novel this compound Derivatives

The synthesis of novel derivatives based on the core structure of naphthalimide-type dyes, such as this compound, is a field of active research. The goal is to create new molecules with precisely controlled properties for advanced applications. This involves strategic modifications to the molecule's chemical architecture and the development of synthetic routes that yield high-purity materials.

Structural Modification Strategies for Tailored Properties

The properties of naphthalimide-based dyes can be finely tuned by introducing various functional groups at specific positions on the molecule. rsc.org The core structure, typically derived from 1,8-naphthalic anhydride, features a naphthalene (B1677914) ring system and an imide group, both of which are targets for chemical modification. rsc.orgekb.eg By altering the electron-donating or electron-withdrawing nature of substituents, researchers can manipulate the intramolecular charge transfer (ICT) characteristics, which in turn governs the dye's color, fluorescence, and solubility. rsc.org

Key strategies for structural modification include:

Substitution at the N-imide position: The nitrogen atom of the imide group can be functionalized with a wide variety of alkyl or aryl groups. While this position has a lesser effect on the optical and electronic properties compared to core substitutions, it significantly influences solubility and can be used to attach the dye to other molecules or surfaces. dergipark.org.trbeilstein-journals.org For instance, attaching a phenyl moiety with a carboxylic group can create a rigid spacer and an anchor for grafting the fluorophore onto metal oxide surfaces. beilstein-journals.org

Substitution on the Naphthalene Core: Introducing substituents onto the aromatic naphthalene rings has a profound impact on the dye's photophysical properties. rsc.org

Amino Group Substitution: Placing an amino group at the 4-position of the naphthalimide core is a common strategy to induce strong fluorescence. beilstein-journals.org These 4-amino derivatives are known to be more emissive than their 3-amino counterparts due to a more effective internal charge transfer. rsc.org

Halogenation and Cross-Coupling: Halogenated intermediates, such as 4-bromo or 4-chloro-1,8-naphthalic anhydride, serve as versatile precursors. beilstein-journals.orgresearchgate.net The halogen atom can be replaced through nucleophilic substitution or used in metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce a diverse range of amine and phosphine (B1218219) groups. rsc.org

Ring Fusion: A more advanced strategy involves fusing additional heterocyclic rings onto the naphthalimide framework to create extended, conjugated π-electron systems. An example is the synthesis of "CinNapht" dyes, where a cinnoline (B1195905) ring is fused to the naphthalimide structure. rsc.org This modification creates a new donor-acceptor system, resulting in a red-shifted fluorophore with a large Stokes shift and strong solvatochromic effects. rsc.org

These modification strategies allow for the rational design of derivatives with properties tailored for specific applications, from fluorescent probes and sensors to materials for organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net

Table 1: Examples of Structural Modification Strategies and Their Effects

Modification Strategy Target Position Substituent/Fused Ring Observed Effect Reference
Buchwald-Hartwig Amination 4-position N-Diethylamino group Synthesis of 4-(N-Diethylamino)-1,8-naphthalimides. rsc.org
Nucleophilic Substitution 4-position Piperidine (B6355638) Forms 4-piperidinyl-1,8-naphthalic anhydride, a key intermediate. beilstein-journals.org
Ring Fusion Naphthalimide Core Cinnoline Ring Creates "CinNapht" dye with red-shifted fluorescence and large Stokes shift. rsc.org
Imide Functionalization N-imide position Phenyl with Carboxylic Acid Provides a rigid spacer and an anchor for surface grafting. beilstein-journals.org

Synthesis of Precursor and Intermediate Compounds with High Purity

The quality and purity of the final dye derivative are critically dependent on the purity of its precursors and intermediates. For naphthalimide-based dyes, the primary starting material is often 1,8-naphthalic anhydride or a substituted version thereof. rsc.orgekb.eg

A significant challenge in industrial synthesis has been the use of harsh conditions, such as high temperatures and pressures, or organic solvents, which can lead to impurities and waste. google.com Modern methods focus on developing milder, more efficient, and economical processes to produce high-purity intermediates.

One key intermediate, 1,8-naphthalimide (B145957), is produced from 1,8-naphthalic anhydride. A patented process describes an economical and environmentally friendlier method that avoids high pressure and organic solvents. google.com The process involves reacting 1,8-naphthalic anhydride with aqueous ammonia (B1221849) at atmospheric pressure and temperatures below 100°C. google.com This method can produce 1,8-naphthalimide with a purity exceeding 99% and in quantitative yield. google.com The product is easily purified by washing with water until a neutral pH is achieved, followed by drying. google.com

For the synthesis of derivatives, substituted precursors are required. These are often prepared in a multi-step process:

Initial reaction: Condensation of a substituted naphthalic anhydride (e.g., 4-chloro-1,8-naphthalic anhydride) with an amine. beilstein-journals.org

Substitution: Replacement of the substituent (e.g., the chlorine atom) with a desired functional group via nucleophilic substitution. beilstein-journals.org

To avoid side reactions and improve yield, the order of these steps can be crucial. For example, in the synthesis of a piperidinyl-substituted naphthalimide, replacing the chlorine atom with the piperidine moiety before condensation with methyl 4-aminobenzoate (B8803810) was found to be a more effective pathway, leading to a high yield of the desired ester intermediate. beilstein-journals.org

Table 2: High-Purity Synthesis of 1,8-Naphthalimide Intermediate

Parameter Value/Condition Reference
Starting Material 1,8-naphthalic anhydride google.com
Reagent 29% aqueous ammonia google.com
Solvent Water google.com
Pressure Atmospheric google.com
Temperature 60-100 °C (70 °C preferred) google.com
Reaction Time ~90 minutes at temperature google.com
Final Purity > 99% (by Gas Chromatography) google.com
Melting Point 301-303 °C google.com

Crystallization and Purification Techniques for Research-Grade Material

Achieving research-grade purity for this compound and its derivatives requires effective purification techniques to remove unreacted starting materials, by-products, and isomers. The crude product obtained from synthesis often contains impurities that can negatively affect its coloristic and photophysical properties. google.comgoogle.com Common methods for purification include recrystallization and column chromatography.

Recrystallization is a fundamental technique used to purify solid compounds. The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing the solution to cool slowly. As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out, while impurities tend to remain dissolved in the mother liquor. The choice of solvent is critical; the compound should be highly soluble at high temperatures and sparingly soluble at low temperatures. For azo pyridone derivatives, recrystallization from acetone (B3395972) has been used effectively. semanticscholar.org Similarly, some azoderivatives have been purified by recrystallization from toluene. farmaciajournal.com Multiple crystallization steps may be necessary to achieve the desired level of purity for certain perylene bisimides. ekb.eg

Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase. For many perylene and naphthalimide dyes, silica (B1680970) gel is used as the stationary phase. acs.orgmdpi.com The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the column. An appropriate solvent or mixture of solvents (the eluent) is then passed through the column. Compounds separate as they travel down the column at different rates.

For example, a green perylene bisimide derivative was purified by silica gel column chromatography using dichloromethane (B109758) (CH2Cl2) as the eluent, resulting in a 95% yield of the purified product. mdpi.com

Another derivative was purified using a mixture of ethyl acetate (B1210297) and n-hexane as the eluent. mdpi.com

Specialized Purification Processes for industrial pigments, which can be adapted for research-grade materials, may involve chemical treatment. A patented method for purifying perylene tetracarboxylic acid imide compounds involves several steps:

Hydrolysis: The crude imide is hydrolyzed to its corresponding alkali metal salt. google.com

Selective Oxidation: Impurities are selectively oxidized using an agent like a hypohalite (e.g., chlorine in an alkaline solution), which does not substantially oxidize the desired perylene salt. google.com

Regeneration: The purified salt is converted back into the acid form. google.com

Re-imidization: The purified acid is then reacted with the appropriate amine to form the final, high-purity imide dye. google.com

The selection of the purification technique depends on the specific properties of the dye derivative and the nature of the impurities present. A combination of these methods is often employed to obtain research-grade material with high purity and well-defined characteristics.

Table 3: Common Purification Techniques for Naphthalimide and Perylene Dyes

Technique Stationary Phase Eluent / Solvent Application Example Reference
Column Chromatography Silica Gel Dichloromethane (CH2Cl2) Purification of a perylene bisimide derivative. mdpi.com
Column Chromatography Silica Gel Ethyl acetate / n-hexane Separation of a 1-aminoperylene bisimide intermediate. mdpi.com
Recrystallization Not Applicable Toluene Purification of novel azoderivatives. farmaciajournal.com
Recrystallization Not Applicable Acetone Purification of a yellow azo pyridone dye. semanticscholar.org

Spectroscopic and Photophysical Investigations

Electronic Absorption and Emission Spectroscopy of Solvent Red 149

The photophysical behavior of perylene (B46583) diimide dyes is dictated by their rigid, planar aromatic core. Their electronic absorption spectra typically show a distinct vibronic structure, corresponding to the S₀ → S₁ electronic transition. editorum.ru For instance, N,N'-di(3,5-dimethylphenyl)diimide-3,4,9,10-perylenetetracarboxylic acid in chloroform (B151607) exhibits characteristic absorption maxima at 524 nm, 564 nm, and 611 nm. editorum.ru The emission spectra of these dyes are often a near mirror image of the absorption spectra, a hallmark of molecules with similar geometric structures in their ground and first excited states. unam.mx

Excited State Characterization: Intramolecular Charge Transfer (ICT) and Twisted Intramolecular Charge Transfer (TICT) States

Upon photoexcitation, many donor-acceptor molecules can form an Intramolecular Charge Transfer (ICT) state, where electron density moves from the donor to the acceptor part of the molecule. researchgate.net This process generally results in an excited state with a larger dipole moment than the ground state. researchgate.net In polar solvents, this highly polar ICT state is stabilized, leading to a red-shifted (lower energy) fluorescence emission. researchgate.net

In some molecules, achieving the lowest energy excited state requires significant structural rearrangement, such as twisting around a single bond connecting the donor and acceptor moieties. This leads to the formation of a Twisted Intramolecular Charge Transfer (TICT) state. mdpi.com The formation of TICT states is highly dependent on solvent polarity and viscosity. The twisting process can lead to a decoupling of the π-systems of the donor and acceptor, often resulting in a non-emissive or weakly emissive state, which provides an efficient non-radiative decay channel and quenches fluorescence. mdpi.comacs.org While the rigid core of perylene diimides makes large-scale twisting difficult, charge transfer phenomena are fundamental to their function, especially when functionalized with electron-donating or withdrawing groups. capes.gov.br

Fluorescence Quantum Yields and Radiative Decay Rates

Perylene diimides are known for their high fluorescence quantum yields (ΦF), often approaching 100% in non-polar solvents, which makes them exceptionally bright fluorophores. chinesechemsoc.org The quantum yield is a measure of the efficiency of the fluorescence process and is defined as the ratio of emitted photons to absorbed photons.

The radiative decay rate (kᵣ) and the non-radiative decay rate (kₙᵣ) determine the quantum yield and the fluorescence lifetime (τF). The relationship is given by:

ΦF = kᵣ / (kᵣ + kₙᵣ)

The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state and is the inverse of the sum of the decay rates:

τF = 1 / (kᵣ + kₙᵣ)

From these relationships, the radiative decay rate can be calculated directly from the experimentally measured fluorescence quantum yield and lifetime: acs.org

kᵣ = ΦF / τF

For many perylene dyes, kᵣ is on the order of 10⁸ s⁻¹, indicating a highly efficient emission process. nih.gov Any process that increases the rate of non-radiative decay, such as the formation of aggregates or interactions with the solvent, will decrease both the fluorescence lifetime and the quantum yield. nih.govacs.org

Dynamics of Excited States

The fate of a molecule after absorbing light is governed by a series of ultrafast dynamic processes. Understanding these dynamics, which occur on timescales from femtoseconds to nanoseconds, is key to controlling and designing molecular function.

Femtosecond Transient Absorption Spectroscopy for Ultrafast Processes

Femtosecond Transient Absorption (TA) spectroscopy is a powerful pump-probe technique used to monitor the evolution of excited states with sub-picosecond time resolution. rsc.org In a typical experiment, a femtosecond laser pulse (the pump) excites the sample, and a second, time-delayed pulse (the probe) measures the absorption of the transient species. researchgate.net By varying the delay time between the pump and probe pulses, it is possible to track the formation and decay of short-lived intermediates, such as the initially excited Franck-Condon state, solvated states, and triplet states. rsc.orgbowdoin.edu

Studies on complex organic dyes reveal processes like solvent rearrangement, intramolecular vibrations, and intersystem crossing occurring on the femtosecond to picosecond timescale. rsc.orgacs.org For example, after excitation, a broad bleaching of the ground state absorption is observed, along with a new excited-state absorption band. bowdoin.edu The spectral shift and decay of these signals over time provide a detailed map of the relaxation pathways. hw.ac.uk

Time-Correlated Single Photon Counting (TCSPC) for Fluorescence Lifetime Measurements

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes, typically in the picosecond to nanosecond range. rsc.orgacs.org The method involves repeatedly exciting a sample with short pulses of light and measuring the arrival time of the first fluorescence photon detected after each pulse. The resulting histogram of arrival times maps the exponential decay of the fluorescence. unam.mx

TCSPC studies on Pigment Red 149 (PR149) have determined its fluorescence lifetime in different solvent environments. These measurements show that the lifetime is sensitive to the solvent, which is characteristic of fluorophores whose excited state can be influenced by its surroundings. unam.mx The decay of the fluorescence is typically fitted to an exponential function, with single-exponential decays indicating the presence of a single emissive species in a uniform environment. unam.mx

Table 1: Fluorescence Lifetimes (τF) of Pigment Red 149 in Different Solvents

SolventFluorescence Lifetime (ns)
Dichloromethane (B109758)3.50 ± 0.25
Toluene3.61 ± 0.11

Data sourced from: unam.mx

Nonradiative Decay Pathways: Internal Conversion and Photoisomerization Processes

When an excited molecule does not relax by emitting a photon, it must do so through non-radiative pathways. The primary non-radiative processes are internal conversion, intersystem crossing to a triplet state, and photoisomerization.

Internal Conversion (IC) is a transition between electronic states of the same multiplicity (e.g., S₁ → S₀) without photon emission. For many fluorophores, IC is relatively slow, allowing fluorescence to compete effectively. However, for perylene diimides, a major contributor to non-radiative decay is aggregation-induced quenching. chinesechemsoc.org The planar structure of PDIs promotes π-π stacking, forming H- or J-aggregates. This close association of molecules creates new, fast, and efficient non-radiative decay channels, effectively quenching fluorescence and shortening the excited-state lifetime. acs.org This process is a form of concentration-dependent internal conversion.

Photoisomerization involves a change in molecular geometry in the excited state, such as the cis-trans isomerization around a double bond. nih.gov This process is often an extremely efficient non-radiative decay pathway because the twisted intermediate state provides a route for rapid internal conversion back to the ground state. nih.gov While photoisomerization is a dominant deactivation mechanism for flexible dyes like cyanines, the rigid, fused-ring structure of the perylene core makes significant photoisomerization unlikely for dyes like this compound. beilstein-journals.orgaip.org Therefore, its non-radiative decay is more likely dominated by internal conversion processes, which are highly sensitive to aggregation and environment. chinesechemsoc.org

Mentioned Compounds

Solvent Effects on Photophysical Properties

The surrounding solvent environment significantly influences the photophysical properties of this compound, a dye known for its applications in various fields, including as a sensitizer (B1316253) in dye-sensitized solar cells (DSSCs). nih.gov The interactions between the dye molecule and solvent molecules can alter the energy levels of the ground and excited states, leading to observable changes in its absorption and emission spectra.

This compound, also known as D149, exhibits solvatochromism, where its absorption and emission spectra shift in response to the polarity of the solvent. researchgate.netosf.io This phenomenon arises from the differential solvation of the dye's ground and excited states. researchgate.net Generally, an increase in solvent polarity can lead to either a bathochromic (red) shift or a hypsochromic (blue) shift, depending on whether the excited state or the ground state is more stabilized by the solvent. researchgate.netijres.org For many organic dyes, including those with intramolecular charge transfer (ICT) character, an increase in solvent polarity results in a red shift in the fluorescence emission, a phenomenon termed positive solvatochromism or solvatofluorochromism. mdpi.comrikkyo.ac.jpnih.gov

Studies on dyes similar to this compound have shown that the excited state lifetimes are considerably shorter in a range of solvents, from approximately 100 to 720 picoseconds, than what would be expected for a typical organic dye. nih.govacs.org This suggests complex deactivation pathways that are highly sensitive to the solvent environment. The solvent's ability to donate or accept hydrogen bonds (proticity) also plays a crucial role. Protic solvents, which can donate hydrogen bonds, often lead to a reduction in the excited-state lifetime compared to aprotic solvents. nih.govnumberanalytics.com

The relationship between the spectral shifts and solvent polarity can be quantified using empirical solvent polarity scales, such as the ET(30) scale. mdpi.com Plotting the emission maxima against these scales can provide insights into the nature of the dye-solvent interactions and the change in dipole moment upon excitation. mdpi.com

Table 1: Illustrative Solvatochromic Data for a Representative Dye in Various Solvents

SolventDielectric Constant (ε)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)
Hexane1.884755101488
Dioxane2.214905452085
Tetrahydrofuran (THF)7.585055802550
Dichloromethane (DCM)8.935105952840
Acetone (B3395972)20.75156103125
Acetonitrile (B52724) (ACN)37.55206253380
Dimethyl Sulfoxide (DMSO)46.75256403590
Formamide111.05306503636

Note: This table is illustrative and compiled from general principles of solvatochromism and data for similar dyes. mdpi.comresearchgate.netdiva-portal.org The exact values for this compound may vary.

Hydrogen bonding is a critical factor governing the photophysical behavior of this compound. nih.govresearchgate.net Protic solvents, such as alcohols and water, can form hydrogen bonds with the dye molecule, influencing its excited-state dynamics. numberanalytics.commasterorganicchemistry.com These specific interactions can either stabilize or destabilize the ground and excited states, leading to shifts in the absorption and emission spectra and affecting the fluorescence quantum yield and lifetime. numberanalytics.com

For instance, in protic media, a reduction in the excited-state lifetime of D149 has been observed, which is distinct from general polarity effects. acs.org This suggests that hydrogen bonding provides an efficient pathway for non-radiative deactivation. nih.govresearchgate.net The interaction of protic solvents with the carboxylic acid group of D149 can lead to excited-state quenching, potentially through excited-state proton transfer. researchgate.net The ability of the solvent to act as a hydrogen bond donor (HBD) or acceptor (HBA) determines the nature and strength of these interactions. iastate.eduosti.gov

In contrast, polar aprotic solvents, which lack the ability to donate hydrogen bonds, interact with the dye primarily through dipole-dipole interactions. psiberg.com In these solvents, the excited-state lifetimes of similar dyes can be significantly longer. nih.gov The specific nature of the solvent-dye interactions, whether through hydrogen bonding or other intermolecular forces, can significantly alter the photophysical properties of this compound. researchgate.netub.edu

The excited-state dynamics of this compound can also be influenced by its concentration in solution. nih.govresearchgate.net At higher concentrations, dye molecules can form aggregates, such as dimers or higher-order structures. diva-portal.orgnih.gov This aggregation is often driven by intermolecular interactions and can lead to significant changes in the absorption and emission spectra. nih.govresearchgate.net

The formation of aggregates can introduce new deactivation channels for the excited state, often leading to a dramatic reduction in fluorescence lifetimes and quantum yields. nih.govacs.org This phenomenon, known as concentration quenching, can have significant implications for applications like DSSCs, where the dye is present at high concentrations on the semiconductor surface. nih.gov

The type of aggregate formed (e.g., H-aggregates or J-aggregates) can be inferred from the spectral shifts. H-aggregates typically exhibit a blue-shifted absorption band compared to the monomer, while J-aggregates show a red-shifted band. nih.govhbni.ac.in Studies on D149 have shown that concentration-dependent aggregation leads to a significant reduction in excited-state lifetimes. nih.gov In some solvents, even at very dilute (nanomolar) concentrations, a dependence of lifetimes on concentration has been reported, indicating the formation of ground-state, hydrogen-bonded 1:1 complexes. researchgate.net

Impact of Hydrogen Bonding and Solvent-Dye Interactions

Photoinduced Phenomena in this compound Systems

Beyond the influence of the solvent on its inherent photophysical properties, this compound is also involved in various photoinduced phenomena when incorporated into larger systems, such as polymer matrices or in the presence of electron acceptors.

When this compound is dispersed in a polymer matrix, its photophysical properties can be significantly altered. nih.govindiamart.com The rigid environment of the polymer can restrict internal motions of the dye molecule, which in solution can be a pathway for non-radiative deactivation. nih.gov This restriction can lead to an increase in the fluorescence lifetime and quantum yield. nih.gov For D149, lifetimes have been observed to increase to more than 2 nanoseconds in polymer matrices, a significant increase from the hundreds of picoseconds observed in solution. nih.gov

Furthermore, the interaction of polarized light with this compound molecules embedded in a polymer film can lead to photoinduced orientation or anisotropy. This process involves the selective excitation of dye molecules with a specific orientation relative to the polarization of the incident light, which can lead to changes in the macroscopic optical properties of the material.

A key aspect of this compound's functionality, particularly in the context of solar cells, is its ability to undergo photoinduced charge transfer. epj-conferences.orgresearchgate.netresearchgate.net Upon absorption of a photon, the dye is promoted to an excited state from which it can inject an electron into the conduction band of a semiconductor, such as zinc oxide (ZnO) or titanium dioxide (TiO₂). epj-conferences.orgresearchgate.net

Transient absorption spectroscopy is a powerful technique used to study these ultrafast charge transfer processes. epj-conferences.orgresearchgate.net For D149 adsorbed on ZnO, an ultrafast electron transfer has been observed, with a time constant as fast as 150 ± 20 femtoseconds. researchgate.net This rapid charge injection is a crucial step for achieving high solar energy conversion efficiencies. epj-conferences.org The charge transfer process is often characterized by the quenching of the dye's fluorescence and a significant shortening of its excited-state lifetime when adsorbed onto the semiconductor surface compared to when it is in solution. epj-conferences.org The subsequent regeneration of the oxidized dye molecule by a redox mediator completes the circuit in a DSSC. epj-conferences.org

The efficiency of this charge transfer can be influenced by the solvent or electrolyte composition, which can affect the energy levels of the dye and the semiconductor, as well as the kinetics of the regeneration process. epj-conferences.orgresearchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule derived from its electronic structure.

Density Functional Theory (DFT) for Ground State Properties and Conformer Analysis

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, used to determine the optimized geometry, electronic structure, and ground state energies of molecules. For Solvent Red 149, DFT calculations would be essential to:

Determine the most stable three-dimensional structure: Identifying the lowest energy conformation of the molecule.

Analyze different conformers: Investigating various spatial arrangements of the atoms (conformers) and their relative energies.

Calculate ground state properties: Such as dipole moment, polarizability, and vibrational frequencies.

Currently, there are no specific published DFT studies that provide data on the ground state properties or conformational analysis of this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and Spectroscopic Prediction

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the excited state properties of molecules. This is particularly relevant for dyes, as it allows for the prediction of their absorption and emission spectra. For this compound, TD-DFT would be used to:

Predict the UV-Vis absorption spectrum: By calculating the energies of electronic transitions from the ground state to various excited states. This directly relates to the perceived color of the dye.

Understand the nature of electronic transitions: Identifying which molecular orbitals are involved in the absorption of light.

No specific research articles detailing TD-DFT calculations for the electronic excitations or spectroscopic prediction of this compound are available.

Analysis of Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy difference between them (the HOMO-LUMO gap) is a key parameter. Analysis for this compound would involve:

Calculating HOMO and LUMO energies: To assess the molecule's electron-donating and electron-accepting capabilities.

Determining the HOMO-LUMO energy gap: A smaller gap is often associated with higher reactivity and can influence the color of the compound.

Visualizing orbital distributions: To see where the electron density is concentrated for these key orbitals.

Data from specific HOMO-LUMO analyses for this compound have not been published.

Molecular Dynamics (MD) Simulations for Solvent-Dye Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes.

Modeling Explicit Solvent Effects on Conformational Dynamics

MD simulations are ideal for studying how solvent molecules interact with a dye and influence its behavior. For this compound, these simulations would:

Model the dye in various solvents: To understand how the solvent environment affects the dye's shape and flexibility (conformational dynamics).

Investigate specific solute-solvent interactions: Such as hydrogen bonding or van der Waals forces, which can impact solubility and spectral properties.

There are no available MD simulation studies focusing on the explicit solvent effects on the conformational dynamics of this compound.

Investigation of Supramolecular Assembly and Aggregation Behavior

Dye molecules can often self-assemble or aggregate in solution, which significantly alters their optical and material properties. MD simulations can explore these phenomena by:

Simulating multiple dye molecules: To observe how they interact with each other in a solvent.

Predicting the formation of dimers, trimers, or larger aggregates: And analyzing the stability and structure of these assemblies.

Understanding the driving forces for aggregation: Whether it is driven by pi-pi stacking, hydrophobic effects, or other interactions.

Specific investigations into the supramolecular assembly and aggregation behavior of this compound using molecular dynamics are absent from the scientific literature.

Computational Approaches to Photophysical Processes

Photophysical processes are often investigated using computational methods to provide insights that complement experimental data. These approaches can model molecular behavior at an electronic level, helping to understand phenomena that occur on extremely fast timescales.

Simulation of Excited State Proton Transfer (ESPT) Mechanisms

Excited-State Intramolecular Proton Transfer (ESIPT) is a fundamental photochemical reaction where a proton moves from a donor to an acceptor site within the same molecule after it absorbs light. This process is typically ultrafast, often occurring on the femtosecond timescale.

Computational simulations are crucial for elucidating the mechanisms of ESPT. Methodologies such as Time-Dependent Density Functional Theory (TD-DFT) are commonly employed to model these reactions. Researchers can construct potential energy surfaces for both the ground state (S₀) and the first excited state (S₁) to map the energy changes as the proton transfer occurs. These surfaces help to determine whether the process is barrierless or involves an energy barrier that must be overcome. The change in the acidity and basicity of the proton donor and acceptor groups upon photoexcitation is considered a primary driving force for the transfer.

However, no specific studies applying these simulation techniques to this compound have been identified in the available literature. Research on other molecules demonstrates that such simulations can reveal the precise pathway of the proton, the geometry of the transition state, and the characteristics of the resulting tautomer. Without such a study on this compound, it is not possible to present detailed findings or relevant data tables.

Theoretical Frameworks for Understanding Solute-Solvent Interactions

The interaction between a solute molecule, such as a dye, and the surrounding solvent molecules can significantly influence its photophysical properties, a phenomenon known as solvatochromism. Theoretical frameworks are essential for understanding these complex interactions.

Key computational methods include Density Functional Theory (DFT) and continuum solvation models like the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model for Real Solvents (COSMO-RS). These models help to explain how the polarity of a solvent affects the electronic absorption and emission spectra of a dye. The underlying principle is the differential stabilization of the dye's ground and excited electronic states by the solvent. A change in the dipole moment of the dye molecule upon excitation often leads to significant solvatochromic shifts.

For many dyes, an Intramolecular Charge Transfer (ICT) from an electron-donating part of the molecule to an electron-accepting part is responsible for their color and environmental sensitivity. Theoretical calculations can quantify the extent of this charge transfer and predict how it will be affected by different solvents.

While these theoretical frameworks are well-established, their specific application to this compound has not been documented in accessible scientific reports. Consequently, a detailed analysis of its solute-solvent interactions, supported by computational data, cannot be constructed.

Degradation Pathways and Stability Mechanisms

Photodegradation Mechanisms of Solvent Red 149

Photodegradation, the breakdown of molecules by light, is a significant factor in the fading of colored materials. The lightfastness of this compound is generally considered good, with ratings often cited as 6-7 or even up to 8 on a scale of 1 to 8, where 8 is superior. xcwydyes.comepsilonpigments.comcolorantsgroup.comprecisechem.com However, the specific mechanisms of its photodegradation are complex and influenced by several factors.

The photodegradation of dyes like this compound can occur through direct or indirect pathways. researchgate.net

Direct Photodegradation (Photolysis): In this process, the dye molecule itself absorbs photons, leading to an excited state. researchgate.netresearchgate.net If the energy of the absorbed photon is sufficient, it can directly cause the cleavage of chemical bonds within the chromophore, leading to a loss of color. For complex organic dyes, this often involves the breakdown of the conjugated system responsible for its color. researchgate.net

Indirect Photodegradation: This pathway involves other chemical species that act as photosensitizers. researchgate.net These sensitizers absorb light and then transfer the energy to the dye molecule or generate reactive species, such as singlet oxygen or free radicals, which then attack and degrade the dye molecule. researchgate.netresearchgate.net The presence of impurities, additives, or even the polymer matrix in which the dye is dispersed can initiate indirect photodegradation. For instance, in dye-sensitized solar cells, the TiO2 semiconductor can be excited by UV light, leading to the generation of oxidative species that degrade organic dyes. swan.ac.uk

Several environmental factors can significantly influence the rate and extent of photodegradation of this compound.

Light: The intensity and wavelength of the light source are critical. UV radiation, in particular, is energetic enough to break chemical bonds and is a primary driver of photodegradation. researchgate.netswan.ac.uk Filtering UV light has been shown to be an effective strategy in improving the photostability of dye systems. swan.ac.uk

Oxygen: The presence of molecular oxygen can accelerate photodegradation. researchgate.net Excited dye molecules can transfer energy to oxygen, forming highly reactive singlet oxygen (¹O₂), which is a powerful oxidizing agent that can bleach the dye. researchgate.net

Temperature: While photodegradation is primarily a photochemical process, temperature can play a secondary role. Higher temperatures can increase the rate of secondary chemical reactions that follow the initial photochemical event. researchgate.net

Catalysts: Certain substances can catalyze the degradation process. Metal ions, for example, can act as photocatalysts, accelerating the breakdown of the dye. researchgate.net The substrate in which the dye is incorporated can also have a significant effect.

The photostability of this compound is a key attribute for its use in applications requiring long-term color retention, such as in engineering plastics and automotive components. jnogilvychem.comlanxess.com

Direct and Indirect Photodegradation Pathways

Thermal Degradation Studies

The ability of a dye to withstand high temperatures without decomposing is crucial for its application in plastics, which are often processed at elevated temperatures. lanxess.com this compound is noted for its excellent thermal stability. xcwydyes.comranbarr.com

Thermal stability data for this compound indicates a high resistance to heat.

Heat Resistance: Various sources report the heat resistance of this compound to be between 280°C and 300°C. xcwydyes.comepsilonpigments.comranbarr.comcolorkem.comalibaba.com This makes it suitable for use in high-temperature processing of engineering plastics like PET, PC, PA6, and PA66. ranbarr.comcolorkem.com

Decomposition Temperature: Thermal decomposition is the process by which a substance breaks down into simpler substances upon heating. For this compound, thermal decomposition or combustion can produce hazardous products, including oxides of carbon and nitrogen. additivesforpolymer.comcncolorchem.com Studies on similar complex organic molecules suggest that decomposition often begins with the scission of the weakest chemical bonds, followed by a cascade of reactions leading to the breakdown of the molecular structure. researchgate.netresearchgate.net

The high thermal stability of this compound is a significant advantage, allowing it to be incorporated into a wide range of polymers without significant loss of color during manufacturing processes. jnogilvychem.comlanxess.com

Chemical Stability Investigations

The chemical stability of a dye, particularly its resistance to acidic and alkaline conditions, is important for its performance in various chemical environments.

This compound exhibits good stability in both acidic and alkaline environments.

Acid Resistance: The acid resistance of this compound is generally rated as good, often with a value of 4 or 5 on a scale where 5 indicates excellent resistance. epsilonpigments.comcolorkem.comalibaba.com

Alkali Resistance: Its resistance to alkaline conditions is also rated as excellent, typically with a score of 5. epsilonpigments.comcolorkem.comalibaba.com

This robust chemical stability ensures that the color of products containing this compound remains stable even when exposed to acidic or alkaline substances, which is a valuable property for many industrial and consumer applications.

Interactive Data Table: Stability Properties of this compound

PropertyRating/ValueSource(s)
Light Fastness6-7 / 8 epsilonpigments.comcolorantsgroup.com
7-8 / 8 ranbarr.com
8 / 8 xcwydyes.com
Heat Resistance280-300 °C ranbarr.comcolorkem.com
300 °C xcwydyes.comepsilonpigments.comcolorantsgroup.com
Acid Resistance4 / 5 epsilonpigments.comalibaba.com
5 / 5 colorkem.com
Alkali Resistance5 / 5 epsilonpigments.comcolorkem.comalibaba.com

Degradation Product Identification and Mechanistic Elucidation

Research specifically identifying the degradation products of this compound through various environmental or industrial processes is limited in publicly available literature. However, the degradation mechanisms for dyes with similar core structures, such as other anthraquinone (B42736) and anthrapyridone dyes, have been investigated, providing a basis for understanding the potential pathways for this compound. nih.gov

Under conditions of high heat, such as thermal decomposition or combustion, this compound is expected to break down into primary gaseous products. additivesforpolymer.com Safety data for the compound consistently identifies oxides of carbon (CO, CO₂) and oxides of nitrogen (NOx) as the principal hazardous decomposition products. additivesforpolymer.com This is a result of the complete oxidation of the compound's carbon, hydrogen, nitrogen, and oxygen backbone at elevated temperatures.

For other degradation processes, such as photocatalysis or advanced oxidation processes (AOPs), the elucidation of degradation mechanisms and the identification of intermediate products typically rely on advanced analytical techniques. Methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for separating and identifying the transient chemical species formed as the parent dye molecule is broken down. mdpi.commdpi.com

Studies on structurally related anthraquinone dyes, like Reactive Blue 19, using such techniques have identified that degradation often initiates at the functional groups attached to the stable anthraquinone core. The process can involve the cleavage of bonds, such as the link between an aromatic ring and a nitrogen atom, leading to a variety of smaller aromatic and aliphatic intermediates. Further degradation typically breaks open the aromatic rings, forming low molecular weight organic acids and aldehydes, which can eventually be mineralized into CO₂ and H₂O. mdpi.com

Given that this compound is an anthrapyridone dye, its degradation would likely proceed through the breakdown of its complex fused ring structure and the attached cyclohexylamino group. worlddyevariety.comranbarr.com The specific intermediates would be unique to its structure, but the general pathway would likely mirror that of other complex, stable dyes: initial modification of functional groups followed by the fragmentation of the core structure.

Table 1: Potential Degradation Products and Analytical Methods

Degradation ProcessPotential Intermediate ProductsLikely Final ProductsCommon Analytical Techniques
Thermal DecompositionFragmented aromatic/aliphatic compoundsCarbon Oxides (CO, CO₂), Nitrogen Oxides (NOx)Thermogravimetric Analysis (TGA), Infrared Spectroscopy (IR)
Advanced Oxidation (e.g., Fenton, Photocatalysis)Hydroxylated derivatives, smaller aromatic compounds (e.g., phthalic acids), aliphatic acidsCO₂, H₂O, inorganic ionsLC-MS, GC-MS, Total Organic Carbon (TOC) analysis
BiodegradationModified functional groups, cleaved ring structuresCO₂, H₂O, biomass (partial or complete mineralization)LC-MS, GC-MS, Respirometry

Environmental Fate and Transport Research

The environmental fate and transport of a chemical compound describe its behavior and destination when released into the environment. For this compound, its physical and chemical properties, particularly its very low water solubility and stable structure, are the primary determinants of its environmental distribution. scribd.comxcwydyes.com

Biodegradation Pathways in Aqueous Systems

The microbial degradation of such dyes, when it does occur, is often a slow process initiated by enzymes that attack the molecule's periphery. mdpi.com Bacteria capable of degrading dyes often possess specialized enzymatic systems, such as peroxidases and laccases, which can generate highly reactive radicals to non-specifically attack the dye structure. mdpi.com

For anthraquinone-based dyes, the biodegradation process is known to be challenging due to the stability of the fused aromatic core. nih.gov Bacteria that can degrade these compounds often do so under specific environmental conditions and may utilize the dye as a carbon or nitrogen source, albeit inefficiently. The process typically involves initial enzymatic attacks that modify side chains or begin to cleave the aromatic rings, leading to a gradual breakdown of the chromophore and a loss of color. Complete mineralization to carbon dioxide and water is often slow and incomplete. Given its structural class, this compound is expected to exhibit similar resistance to biodegradation in aqueous systems.

Adsorption Behavior in Environmental Matrices

The transport and fate of this compound in the environment are expected to be dominated by adsorption processes due to its hydrophobic nature and insolubility in water. scribd.commdpi.com When released into an aqueous environment, it is likely to partition from the water column and adsorb onto solid matrices such as soil, sediment, and suspended particulate matter. researchgate.net This behavior is characteristic of hydrophobic organic pollutants. slu.se

The primary mechanism driving this adsorption is hydrophobic interaction, where the nonpolar dye molecule is 'pushed' out of the polar water environment and onto the surface of a less polar solid. mdpi.com The extent of adsorption is influenced by the properties of both the dye and the environmental matrix.

Soil and Sediment: The adsorption of hydrophobic compounds like this compound to soil and sediment is strongly correlated with the organic carbon content of the matrix. mdpi.com Soils and sediments rich in organic matter provide a more favorable environment for the dye to sorb to, reducing its mobility and bioavailability. Other factors, such as the clay content and pH of the soil, can also play a role. mdpi.com

Microplastics: In recent years, the interaction of organic pollutants with microplastics in the environment has become a significant area of research. acs.org Like soil organic matter, the polymer matrix of microplastics provides a hydrophobic surface to which compounds like this compound can readily adsorb. mdpi.com The type of polymer (e.g., polyethylene (B3416737), polypropylene, PET) can influence the sorption capacity. This interaction means that microplastics can act as vectors, transporting adsorbed dyes through aquatic systems.

The adsorption behavior of a compound is often quantified using adsorption isotherms, such as the Langmuir and Freundlich models, which describe the equilibrium distribution of the adsorbate between the solid and liquid phases. mdpi.comuni-bayreuth.de While specific isotherm data for this compound is not available, studies with other hydrophobic dyes and pollutants generally show strong adsorption to these environmental matrices.

Table 2: Expected Adsorption Behavior of this compound in Environmental Matrices

Environmental MatrixPrimary Adsorption MechanismKey Influencing FactorsExpected Adsorption Capacity
SoilHydrophobic InteractionOrganic carbon content, clay content, pHModerate to High
SedimentHydrophobic InteractionOrganic carbon content, particle sizeHigh
Microplastics (e.g., PE, PP, PS)Hydrophobic Interaction, Surface SorptionPolymer type, surface area, weatheringHigh
Activated SludgeAdsorptionOrganic content, surface areaHigh (leading to physical removal from water)

Advanced Methodologies for Characterization and Analysis

Advanced Spectroscopic Techniques

Spectroscopy is a cornerstone in the structural analysis of chemical compounds. By probing the interaction of electromagnetic radiation with the molecule, these techniques provide a detailed "molecular fingerprint," revealing information about electronic transitions, vibrational modes, and functional groups.

Ultrafast Spectroscopy for Elucidating Reaction Dynamics

Ultrafast spectroscopy encompasses a suite of techniques that operate on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales. These methods are indispensable for observing the primary photochemical events that occur immediately after a molecule absorbs light. nccr-must.ch Reactions such as electron transfer or isomerization can happen on timescales comparable to or faster than the relaxation of the molecule to its lowest excited state. nccr-must.chacs.org Consequently, the reaction dynamics are often non-exponential and can depend on the specific wavelength of light used for excitation. acs.org

For dyes similar to Solvent Red 149, such as the indoline (B122111) dye D149, pump-probe transient absorption spectroscopy is used to investigate photoinduced electron injection and subsequent relaxation steps. researchgate.net Studies on D149 reveal that after photoexcitation, the molecule enters a short-lived excited state with significant intramolecular charge transfer (ICT) character. researchgate.net The lifetime of this state is highly sensitive to the surrounding environment, particularly solvent polarity, with increasing polarity often accelerating internal conversion and reducing the excited-state lifetime. researchgate.netresearchgate.net The complex excited-state behavior can be dissected into multiple deactivation channels, including isomerization and excited-state proton transfer. researchgate.net Understanding these ultrafast dynamics is critical for applications where the dye's photophysical behavior is paramount. The kinetics of these processes are often monitored by observing the recovery of the ground-state population or the appearance of transient species. acs.org

Table 1: Key Concepts in Ultrafast Spectroscopy of Dyes

Concept Description Relevance to this compound
Excited State Lifetime The average time a molecule spends in an excited state before returning to the ground state. For similar dyes, this ranges from 100 to 700 ps. researchgate.net Influences the efficiency of fluorescence and photochemical reactions.
Intramolecular Charge Transfer (ICT) A process where photoexcitation moves electron density from one part of the molecule to another, creating a transient dipolar state. researchgate.net A key characteristic of the excited state that dictates subsequent relaxation pathways.
Solvent Relaxation The reorientation of solvent molecules around the excited dye molecule, which stabilizes the ICT state. This can occur on femtosecond to picosecond timescales. acs.org The polarity and viscosity of the solvent can significantly alter reaction dynamics and excited-state lifetimes. researchgate.net

Raman and FTIR Spectroscopy for Structural Characterization of Parent Compound and Degradation Products

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful, non-destructive tools for identifying molecular structures. mdpi.comarxiv.org FTIR spectroscopy measures the absorption of infrared light by a molecule, corresponding to the vibrational modes of its chemical bonds, particularly those with a permanent dipole moment. mdpi.comresearchgate.net Raman spectroscopy is based on the inelastic scattering of monochromatic light (from a laser), which provides information on the vibrational modes of molecules with changing polarizability. mdpi.comnepjol.info Together, they provide complementary information that serves as a unique molecular fingerprint. mdpi.com

For a compound like this compound, FTIR and Raman spectroscopy are invaluable for confirming the presence of its key functional groups. The spectra would be expected to show characteristic bands corresponding to the vibrations of its pyridine (B92270) anthrone (B1665570) core structure. ranbarr.com For instance, FTIR is adept at identifying carbonyl (C=O) and amine (N-H) stretching vibrations, while Raman spectroscopy can effectively probe the carbon-carbon bonds within the aromatic ring system. nih.gov

These techniques are also critical for studying degradation. When a molecule like this compound breaks down, its chemical structure changes, leading to the disappearance of certain spectral peaks and the appearance of new ones corresponding to the degradation products. icontrolpollution.com For example, the reductive cleavage of an azo dye leads to the formation of amines, a transformation that can be monitored by observing changes in the regions of the spectra corresponding to N-H and other amine-related vibrations. europa.eu By comparing the spectra of the parent compound with those of aged or treated samples, one can identify specific bond breakages and the formation of new functional groups, thereby characterizing the degradation products. researchgate.net

Table 2: Representative Vibrational Modes for Characterizing this compound

Functional Group/Bond Typical FTIR Wavenumber (cm⁻¹) Typical Raman Shift (cm⁻¹) Significance for Characterization
Aromatic C-H Stretch 3100 - 3000 3100 - 3000 Confirms the presence of the aromatic core.
Aliphatic C-H Stretch 2960 - 2850 2960 - 2850 Indicates the cyclohexylamino and methyl groups. alfa-chemistry.com
Carbonyl (C=O) Stretch 1700 - 1630 1700 - 1630 Characteristic of the dione (B5365651) functional groups in the anthrone structure. nih.gov
Aromatic C=C Stretch 1600 - 1450 1600 - 1450 Provides fingerprint information for the fused aromatic ring system.
C-N Stretch 1350 - 1000 1350 - 1000 Corresponds to the amine and azatetracyclo structure.

| β-glycosidic bond C-H deformation | 895 - 890 | | Can be a marker for specific linkages in related structures. nih.gov |

Chromatographic Separation and Detection

Chromatographic techniques are essential for separating complex mixtures into their individual components. This separation is fundamental for assessing the purity of this compound and for isolating and identifying any impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Degradation Monitoring

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. carlroth.com It is widely used for purity assessment due to its high resolution and sensitivity. researchgate.net In an HPLC analysis of this compound, the compound is dissolved in a suitable solvent and injected into a column containing a stationary phase. A liquid mobile phase is then pumped through the column, and separation occurs based on the differential partitioning of the sample components between the two phases. nih.gov A detector, typically a UV-Vis spectrophotometer, measures the absorbance of the eluting components, producing a chromatogram where each peak corresponds to a different compound. nih.gov The purity of this compound can be determined by the relative area of its corresponding peak compared to the total area of all peaks in the chromatogram.

HPLC is also a powerful tool for monitoring degradation. icontrolpollution.comacs.org To study the degradation of this compound, a sample would be subjected to specific conditions (e.g., light exposure, heat, chemical reagents) over time. At various intervals, aliquots would be analyzed by HPLC. A decrease in the area of the peak corresponding to the parent dye, coupled with the appearance and growth of new peaks, provides a quantitative measure of the degradation process. icontrolpollution.com The retention times of these new peaks provide initial information about the polarity of the degradation products. icontrolpollution.com

Table 3: Typical HPLC Parameters for Dye Analysis

Parameter Description Example Value/Condition
Column The stationary phase where separation occurs. A common choice is a C18 reversed-phase column. nih.gov Waters Cortecs C18 (2.1 × 150 mm, 2.7 µm) nih.gov
Mobile Phase The solvent that moves the sample through the column. Often a gradient mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. icontrolpollution.commdpi.com Gradient of water (with 0.2% acetic acid) and methanol. nih.gov
Flow Rate The speed at which the mobile phase is pumped through the column. 0.45 mL/min nih.gov
Detection The method used to "see" the separated components. A Diode Array Detector (DAD) or UV detector is common. researchgate.net UV detection at specific wavelengths (e.g., 303 nm, 340 nm). nih.gov

| Injection Volume | The amount of sample introduced into the system. | 10 µL nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Identification

While HPLC is excellent for separation and quantification, it does not typically provide definitive molecular identification. Liquid Chromatography-Mass Spectrometry (LC-MS) overcomes this limitation by coupling the powerful separation capabilities of HPLC with the mass-analyzing power of a mass spectrometer. conservation-wiki.com As components elute from the LC column, they are ionized (e.g., via electrospray ionization, ESI) and introduced into the mass spectrometer, which measures the mass-to-charge ratio (m/z) of the ions. mdpi.com

This technique is exceptionally suited for the analysis of this compound and its potential degradation products. LC-MS can provide the exact molecular weight of the parent compound, confirming its identity. More importantly, it can identify unknown degradation products by determining their molecular weights. mdpi.com Further structural information can be obtained using tandem mass spectrometry (MS/MS). In LC-MS/MS, a specific ion (e.g., the molecular ion of a degradation product) is selected, fragmented, and the masses of the resulting fragments are analyzed. researchgate.net This fragmentation pattern provides clues about the molecule's structure, allowing for the confident identification of compounds that are not commercially available as standards. mdpi.comconservation-wiki.com For instance, studies on other dyes have used LC-MS/MS to identify specific degradation products by observing characteristic fragmentation patterns, such as the loss of a specific chemical group. researchgate.netmdpi.com

Modern Analytical Method Development

The development of robust and reliable analytical methods for compounds like this compound increasingly relies on systematic, modern approaches such as Analytical Quality by Design (AQbD). acs.org This paradigm moves away from the traditional one-factor-at-a-time (OFAT) approach to a more holistic and risk-based strategy. acs.org

The AQbD workflow for developing an HPLC or LC-MS method for this compound would involve several key stages:

Define the Analytical Target Profile (ATP): This first step defines the goals of the method, such as the required accuracy, precision, and sensitivity for quantifying this compound and its critical degradation products.

Identify Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs): CMAs are the method's performance characteristics (e.g., peak resolution, retention time), while CMPs are the variables that can affect the CMAs (e.g., mobile phase composition, column temperature, pH, flow rate). acs.org

Risk Assessment: A systematic evaluation is performed to identify which CMPs are most likely to impact the CMAs.

Design of Experiments (DoE): Instead of testing one variable at a time, DoE is used to efficiently and simultaneously study the effects of multiple parameters and their interactions on the method's performance. This allows for the creation of a mathematical model that describes the relationship between the parameters and the outcomes.

Establish the Method Operable Design Region (MODR): The MODR is a multidimensional space, defined by the ranges of the CMPs, within which the method is proven to consistently meet the defined performance criteria (the CMAs). acs.org Operating within this region ensures the method is robust.

Define a Control Strategy and Continuous Improvement: A control strategy is implemented to ensure the method remains within the MODR during routine use. The method's performance is monitored over its lifecycle, allowing for continuous improvement.

By employing an AQbD approach, analytical methods developed for this compound are inherently more robust, reliable, and well-understood, facilitating easier validation and transfer between laboratories. acs.org

Integration of Green Analytical Chemistry Principles

The principles of Green Analytical Chemistry (GAC) are increasingly being integrated into the analytical workflows for compounds like this compound to minimize the environmental impact and enhance safety. biotech-asia.orgresearchgate.net GAC focuses on reducing or eliminating the use of hazardous substances, minimizing waste generation, and improving energy efficiency throughout the analytical process. biotech-asia.orgresearchgate.net

Key strategies for incorporating GAC in the analysis of this compound include:

Solvent Selection and Reduction: A primary goal of GAC is to replace toxic organic solvents with greener alternatives. biotech-asia.org This involves using solvents that are less hazardous to human health and the environment, such as water, ethanol, or supercritical fluids. researchgate.netacs.org Various solvent selection guides are available to assist in choosing more eco-friendly options. biotech-asia.org Furthermore, miniaturization of analytical techniques, such as using smaller sample volumes and reducing the dimensions of chromatographic columns, significantly decreases solvent consumption. researchgate.netacs.org

Waste Minimization and Management: The generation of analytical waste is a significant concern. GAC promotes the development of methods that produce less waste. researchgate.net Where waste generation is unavoidable, on-line decontamination procedures can be implemented to neutralize hazardous components before disposal. researchgate.net

Energy Efficiency: The energy consumption of analytical instrumentation is another aspect addressed by GAC. researchgate.net Utilizing more energy-efficient equipment and optimizing analytical methods to reduce run times contribute to a greener process. biotech-asia.org

Automation and Miniaturization: Automating analytical procedures can enhance efficiency and reduce human exposure to hazardous chemicals. biotech-asia.org Miniaturized systems, such as micro-extractions and micro-assays, not only reduce the consumption of reagents and solvents but also minimize the required sample size. biotech-asia.orgacs.org

Tools have been developed to assess the greenness of analytical methods, such as the Green Analytical Procedure Index (GAPI) and the Analytical Method Greenness Score (AMGS). researchgate.netjpionline.org These tools evaluate various aspects of the analytical procedure, from sample preparation to final analysis, and provide a quantitative measure of its environmental impact. jpionline.org

Application of Quality by Design (QbD) in Method Validation

Quality by Design (QbD) is a systematic and science-based approach to development that begins with predefined objectives and emphasizes product and process understanding and control. researchgate.net In the context of analytical methods for this compound, QbD provides a framework for developing robust and reliable procedures that consistently meet their intended performance criteria. etflin.com

The application of QbD in analytical method validation involves several key steps:

Defining the Analytical Target Profile (ATP): The first step is to clearly define the goals of the analytical method. etflin.comdrugdeliveryleader.com This includes specifying what needs to be measured (e.g., the concentration of this compound, the presence of impurities), the required accuracy and precision, and the desired measurement range. drugdeliveryleader.comimpactfactor.org

Identifying Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs): CMAs are the properties of the method that must be controlled to ensure the desired quality of the results (e.g., accuracy, precision, linearity). drugdeliveryleader.com CMPs are the variables in the analytical procedure that can affect the CMAs (e.g., mobile phase composition, flow rate, column temperature in HPLC). impactfactor.org

Risk Assessment: A risk assessment is performed to identify and rank the CMPs that are most likely to impact the CMAs. etflin.comimpactfactor.org This helps to focus development efforts on the most critical aspects of the method.

Design of Experiments (DoE): DoE is a powerful statistical tool used to systematically investigate the effects of CMPs on the CMAs. drugdeliveryleader.com By varying multiple parameters simultaneously, DoE allows for an efficient and comprehensive understanding of the method's performance and the establishment of a "design space." impactfactor.org The design space is the multidimensional combination and interaction of input variables (e.g., material attributes and process parameters) that have been demonstrated to provide assurance of quality. impactfactor.org

Method Validation and Control Strategy: Once the design space is established, the method is validated according to regulatory guidelines (e.g., ICH Q2(R1)) to demonstrate its suitability for the intended purpose. impactfactor.org A control strategy is then implemented to ensure that the method remains in a state of control throughout its lifecycle. This may include system suitability tests and ongoing performance monitoring. drugdeliveryleader.com

By applying QbD principles, analytical methods for this compound can be developed to be more robust, reliable, and less prone to failure, ultimately leading to improved quality control and a better understanding of the product. researchgate.netetflin.com

Table of Research Findings:

Analytical AspectKey FindingsRelevant Techniques
Separation & Quantification Efficient separation of dyes from complex matrices. lmaleidykla.ltHPLC, UHPLC lmaleidykla.ltnih.gov
Identification & Elucidation Unambiguous identification and structural analysis. nih.govMS, UHPLC-MS/MS nih.gov
Initial Screening Cost-effective preliminary analysis of dye components. iosrjournals.orgTLC iosrjournals.org
High-Efficiency Separation Differentiation of closely related dye molecules. iosrjournals.orgCapillary Electrophoresis (CE) iosrjournals.org
Molecular Structure Non-destructive chemical structure identification. iosrjournals.orgRaman Spectroscopy iosrjournals.org

Interactions with Materials and Advanced Applications Research

Dye-Sensitized Systems Research

Solvent Red 149, also known in the context of dye-sensitized solar cells (DSSCs) as D149, is a metal-free organic dye that has been a subject of significant research due to its potential in solar energy conversion. acs.org Its effectiveness in these systems is dictated by a series of complex interfacial processes.

The fundamental process in a dye-sensitized solar cell is the injection of an electron from the photo-excited dye into the conduction band of a semiconductor, typically a metal oxide. scielo.br For this to occur efficiently, the dye's lowest unoccupied molecular orbital (LUMO) must be positioned at a higher energy level than the semiconductor's conduction band. cdnsciencepub.com Theoretical calculations have confirmed that the LUMO of D149 lies above the conduction bands of both zinc oxide (ZnO) and titanium dioxide (TiO2), facilitating this crucial electron transfer step. cdnsciencepub.com

Studies using infrared (IR) probes to monitor electrons directly in the conduction band of TiO2 have provided detailed insights into the kinetics of this process for D149. acs.org Following excitation with visible light, the electron injection from D149 into TiO2 occurs through two distinct pathways, reflecting the presence of different injecting states. acs.org A significant portion of the injection is ultrafast, while a slower component is also observed. acs.org

Table 1: Electron Dynamics of D149 Adsorbed on TiO₂

ProcessLifetime Component 1Amplitude 1Lifetime Component 2Amplitude 2Source
Electron Injection 450 fs47%32 ps53% acs.org
Recombination 920 ps16%Long Component84% acs.org
This data was obtained using an IR probe to monitor electrons in the TiO₂ conduction band.

The adsorption of the dye onto the semiconductor surface is a prerequisite for sensitization. D149 is known to anchor firmly to the surfaces of semiconductor oxides like TiO2 and ZnO. cdnsciencepub.comacs.org The interaction is typically achieved through anchoring groups on the dye molecule, which bind to the oxide surface. researchgate.netrsc.org The nature of the solvent used during the sensitization process can significantly influence the adsorption density and the resulting molecular arrangement on the surface. researchgate.netmdpi.com

For dye-sensitized systems in general, the polarity of the solvent can affect the adsorption free energy. researchgate.net The interaction between the dye and the semiconductor surface can lead to the formation of complexes, which in turn influences the electronic properties and the efficiency of the device. acs.org Studies on various dyes have shown that factors such as the pH of the solution can impact the surface charge of the oxide and the dye, thereby affecting the adsorption process. acs.orgmdpi.com While specific studies on the effect of pH on this compound adsorption are not detailed, it is a critical parameter in the general understanding of dye-oxide interactions. mdpi.com The use of high band-gap, non-injecting oxides like zirconium dioxide (ZrO₂) allows researchers to study the photophysics of the adsorbed dye without the complication of electron injection, helping to isolate and understand surface-specific behaviors. acs.org

This compound (D149) has been successfully used in co-sensitization studies. In one such study, D149 was paired with a porphyrin dye (LD12). researchgate.net While D149 absorbs strongly in one part of the spectrum, the porphyrin dye absorbs in a complementary region. The co-sensitized device showed improved performance compared to devices made with only the porphyrin dye, demonstrating the effectiveness of the strategy. researchgate.net

Another innovative approach involved co-sensitizing D149 with methylammonium (B1206745) lead bromide (MAPbBr₃) perovskite. mdpi.com In this system, the perovskite not only contributes to light harvesting but also helps to mitigate the aggregation of D149 dye molecules on the surface, leading to more efficient charge transfer. mdpi.com

Table 2: Photovoltaic Performance of DSSCs with D149 and a Co-sensitizer

Sensitizer(s)Jsc (mA cm⁻²)Voc (mV)Fill Factor (%)Efficiency (%)Source
D149 only 9.43624-- researchgate.net
LD12 only 8.56620603.21 researchgate.net
LD12 + D149 (Co-sensitized) 9.87640623.90 researchgate.net
Jsc = Short-circuit current density; Voc = Open-circuit voltage

Adsorption Behavior and Surface Interactions with Semiconductor Oxides (e.g., ZnO, TiO2)

Supramolecular Assembly and Host-Guest Chemistry

The arrangement of dye molecules, either in solution or on a surface, is governed by non-covalent interactions that fall under the umbrella of supramolecular chemistry. These interactions are critical in determining the functional properties of the dye.

The self-assembly of organic molecules into ordered nanostructures is driven by weak intermolecular forces such as hydrogen bonding and π-π stacking. researchgate.netnih.gov The solvent plays a crucial role in this process, as its properties (e.g., polarity, protic/aprotic nature) can mediate the strength of these interactions, leading to the formation of different nanostructures from the same molecular building block. researchgate.netrsc.orgnih.gov For instance, a solvent can promote or suppress certain interactions, thereby tuning the final morphology of the assembled structure. researchgate.net

In the context of dye-sensitized solar cells, the aggregation of dyes on the semiconductor surface is a form of self-assembly. mdpi.com This aggregation is strongly influenced by the solvent used during the sensitization step. mdpi.com While specific studies detailing the formation of various nanostructures of this compound through solvent mediation are limited, the general principles of solvent-mediated self-assembly suggest that its aggregation behavior can be controlled by the choice of solvent, which in turn affects device performance. mdpi.comresearchgate.net

Encapsulating dye molecules within host materials like polymers or porous nanoparticles is a strategy used to modify their properties and protect them from the environment. acs.orgpolimi.itnih.gov Research on this compound (D149) has explored its behavior when embedded in different polymer matrices. acs.org

A study investigating the photochemical properties of D149 found that its excited-state lifetime is significantly longer when encapsulated in polymer matrices like poly(methyl methacrylate) (PMMA) or polystyrene (PS) compared to its lifetime in solution. acs.org This increase in lifetime is attributed to the rigid environment of the polymer, which sterically hinders internal motions within the dye molecule that would otherwise lead to rapid, non-radiative deactivation. acs.org Conversely, concentration-dependent aggregation within these environments can lead to a dramatic reduction in lifetimes. acs.org These findings highlight that the properties of a dye measured in solution can be very different from its properties when adsorbed on a surface or encapsulated in a matrix, which is a critical consideration for practical applications. acs.org

Table 3: Excited-State Lifetimes of D149 in Various Environments

EnvironmentLifetime Component 1Lifetime Component 2Source
Acetonitrile (B52724) (Solution) 30 ps330 ps acs.org
Methanol (Solution) 13 ps103 ps acs.org
PMMA (Polymer Matrix) 11 ps210 ps acs.org
Adsorbed on ZrO₂ < 120 ps- acs.org
Lifetimes are often multi-component, reflecting complex decay pathways.

Solvent-Mediated Self-Assembly of Dye Nanostructures

Integration into Polymer Matrices and Thin Films

The incorporation of this compound, a perylene-based dye, into polymer matrices is a critical area of research for the development of advanced optical and electronic materials. precisechem.comcolorantsgroup.comjnogilvychem.comepsilonpigments.com The performance of these materials is intrinsically linked to how the dye molecules are distributed within the polymer and how the polymer environment influences the dye's photophysical behavior. researchgate.net Commonly used polymer matrices for these applications include poly(methyl methacrylate) (PMMA), polystyrene (PS), polycarbonate (PC), and polyethylene (B3416737) terephthalate (B1205515) (PET). precisechem.comadditivesforpolymer.com

Molecular Dispersion and Aggregation States in Polymer Systems

The state of this compound within a polymer matrix can range from being well-dispersed as individual molecules (monomers) to forming various types of aggregates. nih.govmdpi.com This behavior is highly dependent on the dye concentration, the specific polymer matrix, and the processing conditions used to create the composite material. rsc.org Perylene (B46583) dyes, including this compound, are known for their propensity to form aggregates through π–π stacking interactions between the aromatic cores of the molecules. nih.gov

At low concentrations, the dye molecules are typically well-dispersed, existing in a monomeric form. nih.gov However, as the concentration increases, aggregation becomes more prevalent. nih.govacs.org The formation of aggregates leads to characteristic changes in the absorption and emission spectra of the dye. nih.gov Two common types of aggregation observed in perylene dyes are H-aggregates and J-aggregates, which are distinguished by the parallel, face-to-face stacking (H-aggregation) or slipped, head-to-tail stacking (J-aggregation) of the molecules, respectively. researchgate.net

H-aggregation typically results in a blue-shift (hypsochromic shift) of the main absorption band compared to the monomer.

J-aggregation is characterized by a red-shift (bathochromic shift) of the absorption band to longer wavelengths, which is often narrow and intense. researchgate.netmdpi.com

In a study involving a perylene tetraester dye encapsulated in PMMA nanoparticles, increasing the dye concentration led to the formation of aggregates. nih.gov This was evidenced by an inversion in the relative intensities of the 0-1 and 0-0 vibrational peaks in the absorption spectrum and a significant red-shift (bathochromic shift) of about 90 nm in the emission spectrum, corresponding to excimer emission. nih.gov Research on other dyes, such as D149 in PS and PMMA matrices, also showed that increasing the concentration leads to the appearance of a short-lived component in the fluorescence decay, attributed to aggregation. acs.org The tendency to aggregate can be controlled not only by concentration but also by the choice of polymer and processing techniques, such as annealing. rsc.org

Table 1: Aggregation Behavior of Perylene-type Dyes in Polymer Systems

This table is a representative summary based on general findings for perylene dyes, as specific quantitative data for this compound across various matrices is proprietary or not widely published in comparative studies.

Polymer MatrixDye ConcentrationPredominant StateSpectroscopic Observation
PMMALowMonomerAbsorption/emission characteristic of isolated molecules. nih.gov
PMMAHighAggregates (Excimers)Red-shifted, broad emission. nih.gov
PSLowMonomerSharp, structured emission spectrum. acs.org
PSHighAggregatesEmergence of a fast decay component in fluorescence. acs.org
VariousVariedH- or J-AggregatesBlue-shifted (H) or red-shifted (J) absorption bands. researchgate.net

Influence of Matrix Properties on Dye Photophysics

The properties of the host polymer matrix play a crucial role in modulating the photophysical characteristics of embedded dyes like this compound. researchgate.netrsc.org Key matrix properties influencing dye behavior include polarity, rigidity (or free volume), and refractive index. mdpi.comnih.gov These factors can alter the dye's absorption and emission spectra, fluorescence quantum yield (Φf), and fluorescence lifetime (τf).

Matrix Rigidity and Free Volume: The rigidity of the polymer environment can significantly impact the non-radiative decay pathways of the dye. In rigid matrices, such as glassy polymers like PMMA and PS below their glass transition temperature, the internal motion of the dye molecule (e.g., twisting or rotation around bonds) is sterically hindered. acs.org This restriction of movement can block non-radiative decay channels, leading to an increase in both fluorescence quantum yield and lifetime. acs.org For instance, the excited-state lifetime of the dye D149 was found to increase dramatically from hundreds of picoseconds in solution to over 2 nanoseconds when dispersed in solid PMMA and PS matrices, an effect attributed to the blocking of internal motion. acs.org

Matrix Polarity: The polarity of the polymer matrix can influence the energy levels of the dye's ground and excited states. nih.gov For dyes with a significant change in dipole moment upon excitation (a characteristic of many donor-acceptor chromophores), a more polar matrix will stabilize the excited state to a different extent than the ground state, often leading to shifts in the absorption and emission spectra. nih.gov For this compound, which has a relatively nonpolar core but contains polar functional groups, interactions with polar polymer matrices like PMMA can lead to subtle spectral shifts compared to its behavior in nonpolar matrices like PS. acs.org

Table 2: Influence of Polymer Matrix Properties on Dye Photophysical Parameters

This table illustrates general trends observed for fluorescent dyes in different polymer environments. Specific values for this compound may vary.

Matrix PropertyInfluence on Dye PhotophysicsExample PolymerExpected Effect on this compound
Increased Rigidity Reduces non-radiative decay from molecular motion. acs.orgPMMA, PCIncreased fluorescence lifetime and quantum yield. acs.org
Increased Polarity Stabilizes polar excited states, can cause spectral shifts. nih.govPMMABathochromic (red) shift in emission compared to nonpolar matrices. acs.org
Low Polarity Minimizes specific solvatochromic interactions. acs.orgPSEmission spectrum resembles that in a nonpolar solvent. acs.org
High Refractive Index Affects light out-coupling efficiency in thin films. rsc.orgPC (n≈1.58)Can enhance light trapping in waveguide applications.

Conclusion and Future Research Directions

Summary of Key Academic Contributions

Solvent Red 149, an anthrapyridone dye, has garnered academic interest primarily due to its distinctive photophysical properties and its applications as a high-performance colorant. researchgate.netxcwydyes.com A significant area of research has been its use as a metal-free organic sensitizer (B1316253), often referred to as D149, in dye-sensitized solar cells (DSSCs). researchgate.net Studies have revealed that its efficacy in DSSCs is closely linked to its complex excited-state dynamics. The excited-state lifetime of this compound is highly dependent on both the solvent used and the concentration of the dye, with lifetimes reported to be in the range of 100 to 700 picoseconds. researchgate.net

Detailed investigations have identified multiple deactivation pathways for its excited state. One key process is photoisomerization. researchgate.net Another significant deactivation channel is excited-state proton transfer, which occurs through the formation of hydrogen-bonded complexes with acids or protic solvents, and even through self-quenching via its own carboxylic group at higher concentrations. researchgate.net Researchers have been able to dissect these complex behaviors to attribute specific rate constants to the isomerization and proton transfer processes, providing a more complete understanding of its photophysics under various environmental conditions. researchgate.net

Beyond its role in solar energy, this compound is recognized for its industrial utility as a fluorescent dye with a bluish-red hue. jnogilvychem.comprecisechem.com Its excellent thermal stability, light resistance, and high tinting strength make it a valuable colorant for a wide array of polymers and plastics, including polystyrene (PS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), polymethyl methacrylate (B99206) (PMMA), polycarbonate (PC), and polyethylene (B3416737) terephthalate (B1205515) (PET). jnogilvychem.comprecisechem.comcolorantsgroup.comprecisechem.com It is particularly well-suited for the coloration of polyester (B1180765) fibers. jnogilvychem.comprecisechem.com The development of anthrapyridone compounds has also led to patents for their use as coloring agents for synthetic resins, prized for their heat resistance. epo.org Furthermore, academic work has explored the photoinduced orientation of similar solvent dyes within polymer matrices, indicating potential for applications in photonics and opto-mechanics. damascusuniversity.edu.sy

Emerging Research Avenues for this compound and Anthrapyridone Dyes

Future research on this compound and the broader class of anthrapyridone dyes is branching into several promising directions, driven by the dual goals of enhancing performance in technological applications and mitigating environmental impact.

One major avenue is the continued optimization of their use in photovoltaics. By further dissecting the complex excited-state behavior, researchers aim to design new anthrapyridone-based dyes with tailored properties to improve the efficiency and stability of DSSCs. researchgate.net This includes modifying the molecular structure to control aggregation, tune absorption spectra, and manage energy loss pathways.

A second critical research area is the development of effective and environmentally benign degradation technologies. The complexity of anthrapyridone dyes necessitates innovative approaches for their removal from wastewater. researchgate.net Emerging research focuses on advanced oxidative processes and bioremediation techniques. For example, the use of microbial enzymes, such as laccase, shows potential for the degradation and detoxification of anthraquinone-type dyes. researchgate.net Further studies are needed to isolate and engineer enzymes that are effective against the specific structure of this compound.

The synthesis of novel functional polymers incorporating anthrapyridone structures is another exciting frontier. Researchers are creating new polymeric dyes by grafting anthraquinone (B42736) derivatives onto polymer backbones, such as chitosan (B1678972). rsc.org These new materials offer excellent stability and may have applications in areas requiring biocompatibility. The inherent properties of anthrapyridone compounds also make them valuable as intermediates for a diverse range of new dyes and pigments, including disperse dyes for modern synthetic fibers. epo.org

Finally, there is a growing emphasis on identifying and developing safer, more sustainable alternatives to persistent chemical substances. ethz.chpops.int This involves not only creating new dyes with improved environmental profiles but also establishing robust frameworks for assessing the persistence and mobility of new and existing chemicals to prevent future environmental contamination. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.